molecular formula C12H14ClNO2S B8017239 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide

3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B8017239
M. Wt: 271.76 g/mol
InChI Key: AMDAZQYGDTWKMC-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide is a heterocyclic compound that features a benzisothiazole core structure This compound is characterized by the presence of tert-butyl, chloro, and methyl substituents, as well as a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide typically involves the introduction of the tert-butyl, chloro, and methyl groups onto the benzisothiazole core. One common method involves the reaction of 4-chloro-3-methylbenzenesulfonamide with tert-butyl lithium, followed by cyclization to form the benzisothiazole ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of higher oxidation state sulfone derivatives.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-1,2-benzisothiazole 1,1-dioxide: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.

    3-Tert-butyl-4-chloro-1,2-benzisothiazole 1,1-dioxide: Similar structure but without the methyl group, potentially leading to different reactivity and applications.

Uniqueness

The presence of the tert-butyl, chloro, and methyl groups in 3-Tert-butyl-4-chloro-7-methyl-1,2-benzisothiazole 1,1-dioxide makes it unique compared to other benzisothiazole derivatives. These substituents can influence the compound’s chemical reactivity, stability, and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-tert-butyl-4-chloro-7-methyl-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c1-7-5-6-8(13)9-10(7)17(15,16)14-11(9)12(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDAZQYGDTWKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=NS2(=O)=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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